1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound with the molecular formula C9H14O3. It is characterized by a unique bicyclic structure that includes an oxabicyclohexane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further derivatized through numerous transformations, providing access to a rich chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions. These methods are designed to ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing or reducing agents for functional group modifications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can produce a variety of 2-oxabicyclo[2.1.1]hexane derivatives .
Scientific Research Applications
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are similar in structure and serve as bioisosteres of ortho-substituted benzene.
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in various chemical and biological applications.
Uniqueness
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclohexane ring. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (commonly referred to as TMBHCA) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TMBHCA, including its synthesis, mechanisms of action, and relevance in drug development.
Chemical Structure and Properties
- Molecular Formula : C9H14O3
- IUPAC Name : this compound
- CAS Number : 136575877
The compound features a bicyclic structure characterized by an oxabicyclo framework, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of TMBHCA has been investigated in various contexts, particularly focusing on its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ slightly in structure; they can enhance the pharmacological profile of drugs.
TMBHCA exhibits several mechanisms of action that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies suggest that TMBHCA may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Cytotoxicity : Research indicates that TMBHCA can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
- Inflammatory Response Modulation : TMBHCA has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological implications of TMBHCA:
- Synthesis and Validation : A study published in Angewandte Chemie International Edition demonstrated the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, including TMBHCA, through innovative synthetic routes. These derivatives were validated for their biological activity as bioisosteres of conventional drug scaffolds .
- Structure-Activity Relationship (SAR) : The investigation into the SAR of TMBHCA revealed that modifications to the bicyclic structure could significantly impact its biological efficacy and selectivity .
- Pharmacological Studies : In vitro studies have shown that TMBHCA exhibits promising cytotoxic effects against specific cancer cell lines, indicating its potential role in cancer therapy .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against certain bacteria | |
Cytotoxicity | Induces cell death in cancer lines | |
Anti-inflammatory | Modulates inflammatory pathways |
Table 2: Synthesis Pathways
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Iodocyclization | Allyl alcohols and iodinating agents | Moderate to high |
Phosphine catalysis | Phosphine derivatives | High |
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQFZKCXTROSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219371-57-8 |
Source
|
Record name | 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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